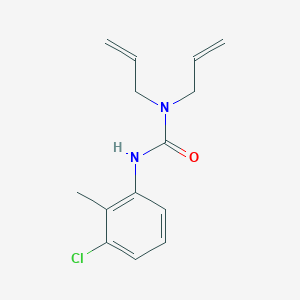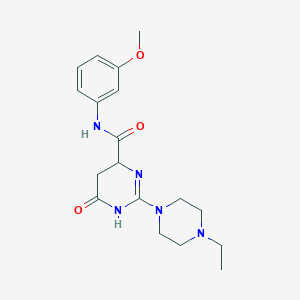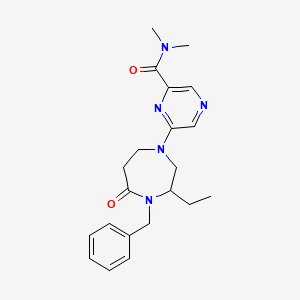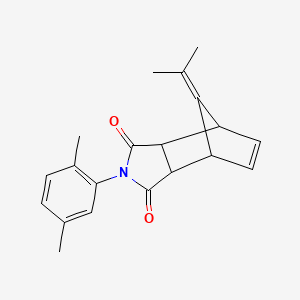
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea is a chemical compound used in scientific research. It exhibits intriguing properties in various studies, making it a valuable tool for exploring new avenues in diverse fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method avoids the use of phosgene, which is neither environmentally friendly nor safe . The reaction conditions promote a unique substrate selectivity from a mixture of two amines .
Industrial Production Methods: The industrial production of N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of corresponding amine with phosgene .
Análisis De Reacciones Químicas
Types of Reactions: N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include potassium isocyanate, ammonia, and phosgene . The reactions are typically carried out in water without organic co-solvent .
Major Products: The major products formed from these reactions include various N-substituted ureas and their derivatives .
Aplicaciones Científicas De Investigación
N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea is used in scientific research for its intriguing properties. It is valuable in exploring new avenues in diverse fields of science, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds:
- N-(3-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea
- 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids
Uniqueness: N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea is unique due to its specific structure and the properties it exhibits in various scientific studies. Its ability to undergo nucleophilic addition reactions with high substrate selectivity makes it a valuable tool in research .
Propiedades
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-9-17(10-5-2)14(18)16-13-8-6-7-12(15)11(13)3/h4-8H,1-2,9-10H2,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWRNEGVPURHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![Methyl 5-ethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B5348841.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)
![1-(3-CHLOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA](/img/structure/B5348861.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)
![2-({2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]BENZYL}SULFANYL)-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B5348871.png)
![(3aS,6aR)-5-(1-ethylpyrazole-4-carbonyl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5348878.png)
![2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B5348880.png)
![2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5348887.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)


